molecular formula C15H13FN2O2 B3719496 3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide

3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide

Cat. No.: B3719496
M. Wt: 272.27 g/mol
InChI Key: BZYLTVNLMZDREL-RQZCQDPDSA-N
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Description

3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide is an organic compound that features a fluorine atom, a hydroxy group, and a methyl group attached to a benzamide structure

Properties

IUPAC Name

3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10-5-6-12(14(19)7-10)9-17-18-15(20)11-3-2-4-13(16)8-11/h2-9,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYLTVNLMZDREL-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzoyl chloride with 2-hydroxy-4-methylbenzaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-fluoro-N-[(E)-(2-oxo-4-methylphenyl)methylideneamino]benzamide.

    Reduction: Formation of 3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylamino]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide
  • 3-fluoro-N-[(E)-(3-hydroxy-4-nitrophenyl)methylene]benzohydrazide

Uniqueness

Compared to similar compounds, 3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxy and methyl groups on the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide
Reactant of Route 2
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3-fluoro-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]benzamide

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